molecular formula C14H11N3O2S B2452998 N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 921816-12-8

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2452998
CAS No.: 921816-12-8
M. Wt: 285.32
InChI Key: ZESAUDJNIYRNFI-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound designed for research and development, featuring a 1,3,4-oxadiazole core linked to a thiophene ring via an acetamide bridge. This specific architecture places it within a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. The 1,3,4-oxadiazole scaffold is recognized as a privileged structure in anticancer research and is frequently employed as a bioisostere for esters and amides, which can enhance metabolic stability and modulate the physicochemical properties of a molecule . Compounds incorporating the 1,3,4-oxadiazole ring have demonstrated a broad spectrum of biological activities, including potent telomerase inhibitory effects, which is a key target in oncology as it is reactivated in a majority of tumors . Furthermore, structural analogs featuring similar acetamide-linked 1,3,4-oxadiazole motifs have been synthesized and evaluated for their cytotoxic activities against various cancerous cell lines, underscoring the research value of this chemotype in developing novel therapeutic agents . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-12(9-11-7-4-8-20-11)15-14-17-16-13(19-14)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESAUDJNIYRNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(thiophen-2-yl)acetic acid hydrazide with benzoic acid derivatives under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Reactivity of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole moiety is electron-deficient, making it susceptible to nucleophilic attack and ring-opening reactions.

Nucleophilic Substitution

  • Reaction with Amines : The oxadiazole ring undergoes nucleophilic substitution at the C-2 position when treated with primary or secondary amines. For example, reaction with methylamine yields substituted amidine derivatives .

    Oxadiazole+R-NH2Amidine derivative+H2O\text{Oxadiazole} + \text{R-NH}_2 \rightarrow \text{Amidine derivative} + \text{H}_2\text{O}
  • Conditions : Typically conducted in ethanol under reflux (60–80°C) for 6–8 hours .

Ring-Opening Reactions

  • Acidic Hydrolysis : In concentrated HCl, the oxadiazole ring hydrolyzes to form a thiosemicarbazide intermediate, which can further react :

    Oxadiazole+HClThiosemicarbazide+CO2\text{Oxadiazole} + \text{HCl} \rightarrow \text{Thiosemicarbazide} + \text{CO}_2
  • Alkaline Conditions : Ring opening in NaOH produces hydrazine derivatives, which are precursors for synthesizing triazoles .

Thiophene Ring Reactivity

The thiophene moiety participates in electrophilic substitution due to its aromatic π-system.

Electrophilic Sulfonation

  • Sulfonation : Reaction with chlorosulfonic acid introduces a sulfonic acid group at the α-position of the thiophene ring:

    Thiophene+ClSO3HThiophene-2-sulfonic acid+HCl\text{Thiophene} + \text{ClSO}_3\text{H} \rightarrow \text{Thiophene-2-sulfonic acid} + \text{HCl}
  • Conditions : Conducted at 0–5°C to avoid over-sulfonation.

Halogenation

  • Bromination : Electrophilic bromination using Br₂ in acetic acid yields 5-bromothiophene derivatives:

    Thiophene+Br25-Bromothiophene+HBr\text{Thiophene} + \text{Br}_2 \rightarrow \text{5-Bromothiophene} + \text{HBr}

Acetamide Group Transformations

The acetamide functionality undergoes hydrolysis and condensation reactions.

Hydrolysis

  • Acidic Hydrolysis : In H₂SO₄ (20%), the acetamide group hydrolyzes to form a carboxylic acid:

    Acetamide+H2OH+Carboxylic acid+NH3\text{Acetamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Carboxylic acid} + \text{NH}_3
  • Basic Hydrolysis : NaOH (10%) yields the corresponding sodium carboxylate .

Condensation Reactions

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol to form imine derivatives :

    Acetamide+RCHOSchiff base+H2O\text{Acetamide} + \text{RCHO} \rightarrow \text{Schiff base} + \text{H}_2\text{O}

Cross-Coupling Reactions

The sulfur atom in the acetamide group facilitates palladium-catalyzed couplings.

Suzuki Coupling

  • Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives :

    Acetamide-SH+Ar-B(OH)2PdAr-S-Acetamide+B(OH)3\text{Acetamide-SH} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd}} \text{Ar-S-Acetamide} + \text{B(OH)}_3
  • Conditions : Tetrahydrofuran (THF), 80°C, 12 hours.

Mechanistic Insights

  • Oxadiazole Reactivity : The electron-withdrawing nature of the oxadiazole ring increases electrophilicity at C-2, facilitating nucleophilic attacks .

  • Thiophene Stability : The sulfur atom in thiophene donates electron density via resonance, directing electrophiles to the α-position.

  • Acetamide Hydrolysis : Protonation of the carbonyl oxygen in acidic conditions accelerates nucleophilic water attack .

Scientific Research Applications

Chemistry

In the realm of chemistry, N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, making it valuable for developing novel compounds with tailored properties.

Biological Activities

Antimicrobial and Anticancer Properties:
Research has indicated that this compound exhibits promising biological activity. It has been investigated for its potential antimicrobial effects and anticancer properties. For instance, studies have shown that related oxadiazole derivatives can inhibit the growth of various cancer cell lines, suggesting that this compound may have similar effects .

Mechanism of Action:
The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring is known for its ability to form hydrogen bonds and engage in other interactions that can influence biological activity .

Medicinal Chemistry

This compound has been explored as a potential therapeutic agent due to its structural characteristics that allow for diverse interactions within biological systems. Its derivatives have been studied for their efficacy against various diseases, including cancer and bacterial infections .

Industrial Applications

In industry, this compound is utilized in the development of new materials with specific properties. For example, it can be incorporated into conducting polymers or used as a precursor in the synthesis of advanced materials for electronics or photonics .

Case Studies

Study Application Findings
Study on Anticancer ActivityInvestigated against SNB19 and OVCAR8 cell linesSignificant growth inhibition observed (up to 86.61%)
Synthesis of Oxadiazole DerivativesAssessed for cytotoxicityCompounds showed promising results against glioblastoma cell lines
Development of Conducting PolymersExplored for material propertiesEnhanced electrical conductivity noted in synthesized polymers containing oxadiazole units

Mechanism of Action

The mechanism of action of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring is known to participate in hydrogen bonding and other interactions, which can influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs

Biological Activity

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and findings from various studies.

Chemical Structure and Synthesis

The molecular structure of this compound features an oxadiazole ring connected to a thiophene moiety through an acetamide linkage. The compound can be synthesized through cyclization reactions involving 2-(thiophen-2-yl)acetic acid hydrazide and benzoic acid derivatives under dehydrating conditions, often utilizing agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. In vitro studies have shown that compounds with oxadiazole rings exhibit significant antibacterial properties. For instance, a related compound demonstrated effectiveness against various bacterial strains, indicating potential as an antimicrobial agent .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Studies have shown that derivatives of oxadiazole can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism is believed to involve the modulation of apoptotic pathways and inhibition of specific kinases associated with cancer growth .

The biological activity of this compound is thought to be mediated through interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Interaction : It could interact with specific receptors in cellular pathways that regulate apoptosis and cell survival.
  • Oxidative Stress Modulation : The presence of thiophene may enhance the compound's ability to modulate oxidative stress within cells.

Comparative Studies

To understand the uniqueness of this compound in comparison to similar compounds, a table summarizing structural features and biological activities is presented below:

Compound NameStructural FeaturesBiological Activity
N-(5-phenyloxadiazol)-2-thioacetamideOxadiazole + ThioetherAntimicrobial
N-(5-phenyloxadiazol)-2-acetamideOxadiazole + AmideAnticancer
N-(4-Methoxyphenyl)-2-thioacetamideMethoxy substitutionAnti-inflammatory

The presence of the thiophene ring in N-(5-phenyloxadiazol)-2-thioacetamide enhances its electronic properties and may contribute to its increased biological activity compared to other derivatives lacking this feature .

Case Studies

Several case studies have highlighted the therapeutic potential of oxadiazole derivatives:

  • Antiviral Activity : Research has shown that compounds similar to N-(5-phenyloxadiazol)-2-thioacetamide exhibit antiviral properties against dengue virus by inhibiting viral polymerase .
  • Neuroprotective Effects : Some studies indicate that oxadiazole derivatives can provide neuroprotection by inhibiting acetylcholinesterase (AChE), which is crucial for managing neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide?

  • Methodology : The synthesis typically involves:

Oxadiazole Ring Formation : Cyclization of thiosemicarbazides using dehydrating agents like POCl₃ or H₂SO₄ under reflux (60–80°C, 4–6 h) .

Acetamide Coupling : Reacting 2-(thiophen-2-yl)acetic acid with the oxadiazole intermediate via carbodiimide coupling (EDC/HOBt) in anhydrous DMF at 0–5°C, followed by stirring at room temperature for 12–24 h .

Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol .

  • Key Considerations : Monitor reaction progress via TLC (hexane:ethyl acetate 7:3). Yield optimization requires strict control of temperature and stoichiometry .

Q. Which spectroscopic techniques are essential for structural characterization?

  • FTIR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .
  • NMR :

  • ¹H NMR : Thiophene protons appear as multiplet (δ 6.8–7.5 ppm), oxadiazole-linked phenyl protons as doublets (δ 7.3–7.6 ppm) .
  • ¹³C NMR : Acetamide carbonyl at δ 165–170 ppm, oxadiazole carbons at δ 155–165 ppm .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can DFT calculations guide the analysis of electronic properties and reactivity?

  • Methodology :

  • Use B3LYP/6-31G(d,p) basis set for geometry optimization and frontier molecular orbital (FMO) analysis .
  • Calculate HOMO-LUMO gaps to predict charge transfer interactions (e.g., HOMO localized on thiophene, LUMO on oxadiazole) .
  • Molecular Electrostatic Potential (MESP) maps identify nucleophilic/electrophilic sites for reaction planning .
    • Data Interpretation : Smaller HOMO-LUMO gaps (~4–5 eV) suggest higher reactivity, validated by experimental substituent effects .

Q. What strategies resolve crystallographic data discrepancies during structure refinement?

  • Software : Use SHELXL for small-molecule refinement. Key steps:

Data Integration : Correct for absorption effects (SADABS) .

Anisotropic Refinement : Assign displacement parameters (ADPs) for non-H atoms .

Validation : Check R-factor convergence (target < 5%) and residual density maps (< 0.5 eÅ⁻³) .

  • Troubleshooting : For twinned crystals, apply TWIN/BASF commands in SHELXL .

Q. How to design structure-activity relationship (SAR) studies for bioactivity optimization?

  • Approach :

  • Substituent Variation : Modify phenyl (e.g., electron-withdrawing -NO₂, -Cl) or thiophene (e.g., methyl, sulfonyl) groups .
  • Biological Assays :
  • Antifungal : Broth microdilution (MIC values against Candida albicans) .
  • Enzyme Inhibition : Lipoxygenase (LOX) inhibition assay at 0.1–100 μM .
    • Data Analysis : Correlate substituent electronic effects (Hammett σ constants) with IC₅₀ values .

Q. How to address contradictions in biological activity data across studies?

  • Case Example : Discrepant LOX inhibition results may arise from:

Assay Conditions : Variations in pH (optimum 7.4) or substrate concentration (linoleic acid 50–100 μM) .

Compound Stability : Degradation in DMSO stock solutions; verify via HPLC before testing .

  • Resolution : Standardize protocols (e.g., CDC guidelines) and use positive controls (e.g., nordihydroguaiaretic acid for LOX) .

Key Recommendations

  • Synthesis : Prioritize carbodiimide coupling for higher yields .
  • Computational Studies : Validate DFT results with experimental spectral data .
  • Crystallography : Use SHELXL’s TWIN command for challenging datasets .

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